molecular formula C16H35O2P B022738 Bis(2,4,4-trimethylpentyl)phosphinic acid CAS No. 83411-71-6

Bis(2,4,4-trimethylpentyl)phosphinic acid

Cat. No. B022738
CAS RN: 83411-71-6
M. Wt: 290.42 g/mol
InChI Key: QUXFOKCUIZCKGS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Bis(2,4,4-trimethylpentyl)phosphinic acid involves a free radical reaction using sodium hypophosphite and isobutylene as primary reactants. This method, characterized by Lv Chang-shan, achieves a notable yield of up to 80.4%, under optimized conditions involving a high-pressure reactor, a specific molar ratio of reactants, and the use of azobisisobutyronitrile (AIBN) as an initiator (Lv Chang-shan, 2010).

Molecular Structure Analysis

The vibrational spectra, including Infrared and Raman spectra, have been utilized to study the molecular structure of Bis(2,4,4-trimethylpentyl)phosphinic acid and its complexes with rare earth metals. The spectra changes upon complex formation have been thoroughly analyzed, indicating primarily ionic Ln-O bonds (Zeng Guangfu, 1993).

Chemical Reactions and Properties

The chemical properties of Bis(2,4,4-trimethylpentyl)phosphinic acid are exemplified by its strong extractant behavior, especially for sodium ions. Research by Xun Fu et al. detailed the basic constants associated with its extraction capabilities, shedding light on the acid's efficiency in solvent extraction processes (Xun Fu et al., 1990).

Physical Properties Analysis

Investigations into the physical properties of Bis(2,4,4-trimethylpentyl)phosphinic acid have revealed its ability to form polymers when combined with cobalt(II), as studied through small-angle neutron scattering. These polymers exhibit long, thin chain structures, indicating the compound's versatility in forming complex structures (P. Thiyagarajan et al., 1987).

Chemical Properties Analysis

Further chemical analyses have focused on the compound's interactions and reactivity with other substances, including its role in synergistic extraction processes. For instance, a study on the extraction of samarium(III) highlighted the enhanced selectivity and efficiency when Bis(2,4,4-trimethylpentyl)phosphinic acid is used in conjunction with other agents, demonstrating its potential in refining extraction methodologies (Xianglan Wang et al., 2012).

Scientific Research Applications

  • Oxidation Studies : It's used for studying the oxidation of thiophosphinic acids and phosphine sulfides with nitric acid (Menoyo, Elizalde, & Almela, 2002).

  • Chemical Interactions : It helps in studying chemical interactions, particularly the selectivity of dithiophosphinate ligand for trivalent actinide cations in liquid-liquid extraction (Jensen & Bond, 2002).

  • Metal Extraction and Separation : This acid is pivotal in the extraction of Yb3+ from chloride solution and separating heavy lanthanide ions (Xiong, Wang, & Li, 2005). Additionally, it is used in the extraction of trivalent lanthanide and actinide cations from NaNO3 solutions (Jensen & Bond, 2002).

  • Polymer Studies : Its role in forming polymers is studied for the selective extraction of cobalt from nickel, with the polymers having long thin chains and a 9 A radius (Thiyagarajan, Diamond, Danesi, & Horwitz, 1987).

  • Nuclear Waste Processing : It is used for the selective separation of uranium from nuclear waste solutions, showcasing greater radioresistance in ionic liquid-based systems than in molecular diluents (Singh et al., 2016).

  • Metal Adsorption : The acid is also utilized in metal chelating nonwoven nanofiber mats for metal adsorption and desorption studies (Rathna, Birajdar, Bhagwani, & Paul, 2013).

  • Extraction and Recovery : Its application extends to the selective recovery of zinc from sulphate solutions containing calcium (Rickelton & Boyle, 1990) and reducing aqueous acidity during the extraction and stripping of Lanthanide metals by Liquid Surfactant Membranes (Qin Qing, 2002).

  • Sensor Development : It's used as an electroactive material for the preparation of PVC-based Zn2+-selective electrodes (Gupta, Jain, Singh, & Khurana, 1998).

  • Nickel-Cobalt Extraction : Demonstrated as an excellent extractant for nickel-cobalt extraction with high yield efficiency (Lv Chang-shan, 2010).

  • Removing Sodium from Solutions : Its application extends to removing sodium from solutions (Fu, Hu, Liu, & Golding, 1990).

  • Samarium(III) Extraction : Exhibits higher selectivity in extracting samarium(III) from chloride medium when mixed with 8-hydroxyquinoline (Wang, Du, & Liu, 2012).

  • Cobalt Extraction Technology : It can be used in cobalt extraction technology to prevent cobalt oxidation and increase the rate of cobalt reduction to Co(II) (Grigorieva & Fleitlikh, 2015).

  • Spectral Analysis : The Infrared and Raman spectra of rare earth complexes of this acid were measured to study the Ln-O vibrations and their principally ionic bonds (Zeng Guangfu, 1993).

  • Lithium Extraction : A novel phosphonium ionic liquid showed higher extraction efficiency for lithium compared to this phosphinic acid (Shi et al., 2017).

  • Bismuth Transport : Demonstrated high selectivity and efficiency in transporting bismuth ions through bulk liquid membranes (Yamini, Chaloosi, & Ebrahimzadeh, 2002).

  • Chemical Analysis : Recognized as a commercial reagent in chemical analysis (Menoyo & Elizalde, 2002).

  • Efficiency Improvement : Converting it into its sodium salt improves extraction efficiency for removing cobalt(II) and zinc(II) from sulphate solutions (Regel-Rosocka, Staszak, Wieszczycka, & Masalska, 2016).

  • Silver Extraction : Used in solvent extraction of silver from nitrate media, forming multi-nuclear oligomeric complexes (Sole, Ferguson, & Hiskey, 1994).

Safety And Hazards

Bis(2,4,4-trimethylpentyl)phosphinic acid is classified as a hazardous substance . It can cause skin and eye irritation . It is also toxic to aquatic life with long-lasting effects . Therefore, it should be handled with care, avoiding contact with skin and eyes, and preventing its release to the environment .

properties

IUPAC Name

bis(2,4,4-trimethylpentyl)phosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H35O2P/c1-13(9-15(3,4)5)11-19(17,18)12-14(2)10-16(6,7)8/h13-14H,9-12H2,1-8H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUXFOKCUIZCKGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)(C)C)CP(=O)(CC(C)CC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H35O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60868724
Record name P,P-Bis(2,4,4-trimethylpentyl)phosphinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60868724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Phosphinic acid, P,P-bis(2,4,4-trimethylpentyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Bis(2,4,4-trimethylpentyl)phosphinic acid

CAS RN

83411-71-6
Record name Bis(2,4,4-trimethylpentyl)phosphinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83411-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyanex 272
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Record name Phosphinic acid, P,P-bis(2,4,4-trimethylpentyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name P,P-Bis(2,4,4-trimethylpentyl)phosphinic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(2,4,4-trimethylpentyl)phosphinic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(2,4,4-trimethylpentyl)phosphinic acid
Reactant of Route 2
Bis(2,4,4-trimethylpentyl)phosphinic acid
Reactant of Route 3
Bis(2,4,4-trimethylpentyl)phosphinic acid
Reactant of Route 4
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Reactant of Route 5
Bis(2,4,4-trimethylpentyl)phosphinic acid
Reactant of Route 6
Bis(2,4,4-trimethylpentyl)phosphinic acid

Citations

For This Compound
2,110
Citations
B Gupta, N Mudhar, I Singh - Separation and Purification Technology, 2007 - Elsevier
The extraction of indium(III) and gallium(III) along with the associated metal ions from hydrochloric acid medium by bis(2,4,4-trimethylpentyl)phosphinic acid (Cyanex 272) has been …
Number of citations: 159 www.sciencedirect.com
Y Xiong, X Wang, D Li - Separation science and technology, 2005 - Taylor & Francis
The extraction of Yb 3+ from chloride solution has been studied using mixtures of bis(2,4,4‐trimethylpentyl)phosphinic acid (Cyanex272) and 2‐ethylhexyl phosphinic acid mono‐2‐…
Number of citations: 80 www.tandfonline.com
J Stefaniak, S Karwacka, M Janiszewska, A Dutta… - Chemosphere, 2020 - Elsevier
This paper presents the results of Co(II) and Ni(II) extraction from model and real solutions using bis(2,4,4-trimethylpentyl)phosphinic acid (ie Cyanex 272) that are in agreement with …
Number of citations: 20 www.sciencedirect.com
X Sun, J Wang, D Li, H Li - Separation and Purification Technology, 2006 - Elsevier
Synergistic extraction of trivalent rare earths (RE=Sc, Y, La, Gd, Yb) from hydrochloride medium using mixture of bis(2,4,4-trimethylpentyl)phosphinic acid (HL, Cyanex272) and Sec-…
Number of citations: 106 www.sciencedirect.com
D Cholico-Gonzalez, A Chagnes, G Cote… - Journal of molecular …, 2015 - Elsevier
This paper focuses on the separation of Co(II) from Ni(II) by liquid–liquid extraction using bis(2,4,4-trimethylpentyl)phosphinic acid (Cyanex 272) as extractant and trihexyl(tetradecyl)…
Number of citations: 37 www.sciencedirect.com
R Zhang, S Khan, G Azimi - Applied Surface Science, 2023 - Elsevier
The recovery of trace amounts of scandium from process tailings represents a challenging yet critical task for the growing demand for sustainable and renewable technologies. As an …
Number of citations: 4 www.sciencedirect.com
Y Komatsu, H Freiser - Analytica chimica acta, 1989 - Elsevier
The extraction behavior of certain tervalent lanthanides (Ln) such as La, Pr, Eu, Ho and Yb, using a chloroform solution containing bis(2,4,4-trimethylpentyl)phosphinic acid (HBTMPP), …
Number of citations: 81 www.sciencedirect.com
X Sun, J Zhao, S Meng, D Li - Analytica Chimica Acta, 2005 - Elsevier
Synergistic extraction and separation of yttrium (Y) from heavy rare earths (HRE) in chloride medium using mixture of sec-octylphenoxy acetic acid (CA-12, HA) and bis(2,4,4-…
Number of citations: 134 www.sciencedirect.com
C Zhang, L Wang, X Huang, J Dong, Z Long, Y Zhang - Hydrometallurgy, 2014 - Elsevier
The extraction of yttrium from chloride medium with a mixture of 2-ethylhexyl phosphonic acid mono-(2-ethylhexyl) ester (HEHEHP, H 2 A 2 ) and bis(2,4,4-trimethylpentyl) phosphinic …
Number of citations: 75 www.sciencedirect.com
WA Rickelton, DS Flett, DW West - Solvent Extraction and Ion …, 1984 - Taylor & Francis
The use of an organophosphinic acid to separate cobalt from nickel by solvent extraction is described. Comparative data indicate that the phosphinic acid is superior to analagous …
Number of citations: 159 www.tandfonline.com

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